

what is the chemical structure of Cox-2-IN-10

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Compound of Interest

Compound Name: Cox-2-IN-10

Cat. No.: B12405759

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An In-depth Technical Guide to Cox-2-IN-10

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cox-2-IN-10 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of its known biological activities and physicochemical properties. While the precise chemical structure of **Cox-2-IN-10** remains proprietary or unpublished in publicly accessible databases, this document consolidates the available data to support further research and development efforts. The inhibitor has demonstrated significant effects on key inflammatory pathways, positioning it as a molecule of interest for conditions where COX-2 is implicated.

Introduction to Cox-2-IN-10

Cox-2-IN-10 has been identified as a potent inhibitor of the COX-2 enzyme, a key mediator in the inflammatory cascade. Selective COX-2 inhibition is a well-established therapeutic strategy for managing pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Emerging research also points to the role of COX-2 in various other pathophysiological processes, including cancer, making selective inhibitors like **Cox-2-IN-10** valuable tools for both therapeutic development and basic research.

This guide summarizes the currently available data on **Cox-2-IN-10**, including its inhibitory activity against COX-2 and its effects on downstream inflammatory mediators.



Physicochemical Properties

While the exact chemical structure is not publicly available, the following properties of **Cox-2-IN-10** have been reported:

Property	Value
Molecular Formula	C31H32FN5O
Molecular Weight	557.68 g/mol

Note: Without the chemical structure, properties such as IUPAC name, SMILES string, and 3D conformation cannot be provided.

Biological Activity and Quantitative Data

Cox-2-IN-10 exhibits potent inhibitory activity against the COX-2 enzyme and modulates the production of several key inflammatory molecules.

In Vitro Efficacy

The following table summarizes the key in vitro activity data for Cox-2-IN-10.

Target/Assay	IC50 / Effect
PGE2 Production	2.54 μM[1]
IL-6 Production	Inhibits production
TNF-α Production	Inhibits production
IL-1β Production	Inhibits production
iNOS Expression	Inhibits expression at mRNA and protein levels
COX-2 Expression	Inhibits expression at mRNA and protein levels

These data indicate that **Cox-2-IN-10** not only directly inhibits the enzymatic activity of COX-2, as evidenced by the reduction in prostaglandin E2 (PGE2) production, but also downregulates



the expression of the COX-2 enzyme itself and other important pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and various cytokines.

Mechanism of Action and Signaling Pathways

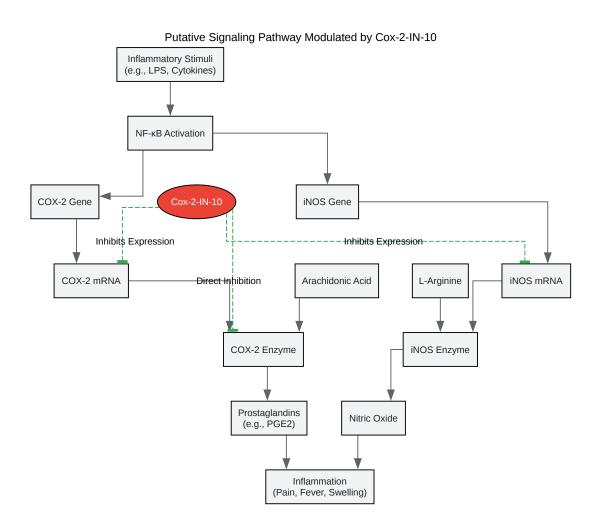
The primary mechanism of action of **Cox-2-IN-10** is the selective inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. By blocking this step, **Cox-2-IN-10** effectively reduces the levels of these inflammatory mediators at the site of inflammation.

Furthermore, the reported ability of **Cox-2-IN-10** to inhibit the expression of COX-2 and iNOS at the mRNA and protein levels suggests an upstream regulatory role, potentially through the modulation of transcription factors such as NF-kB, which is a key regulator of inflammatory gene expression.

Signaling Pathway Diagram

The following diagram illustrates the putative signaling pathway affected by **Cox-2-IN-10** based on the available data.





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Caption: Putative mechanism of action of Cox-2-IN-10.



Experimental Protocols

Detailed experimental protocols for the characterization of **Cox-2-IN-10** are not available in the public domain. However, based on the reported data, the following standard assays were likely employed:

PGE2 Immunoassay

- Objective: To determine the in vitro potency of Cox-2-IN-10 in inhibiting COX-2 enzymatic activity.
- Methodology: A cellular assay using a cell line known to express COX-2 (e.g., lipopolysaccharide-stimulated macrophages or specific cancer cell lines) would be performed. Cells would be pre-incubated with varying concentrations of Cox-2-IN-10 followed by stimulation to induce PGE2 production. The concentration of PGE2 in the cell supernatant would then be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The IC50 value would be calculated from the dose-response curve.

Cytokine Quantification

- Objective: To measure the effect of Cox-2-IN-10 on the production of pro-inflammatory cytokines.
- Methodology: Similar to the PGE2 assay, relevant immune cells (e.g., peripheral blood mononuclear cells or macrophages) would be treated with Cox-2-IN-10 and then stimulated.
 The levels of IL-6, TNF-α, and IL-1β in the cell culture supernatant would be measured using specific ELISAs or a multiplex cytokine assay.

Gene and Protein Expression Analysis

- Objective: To determine the effect of **Cox-2-IN-10** on the expression of COX-2 and iNOS.
- Methodology:
 - mRNA Level (Quantitative Real-Time PCR qRT-PCR): Cells would be treated with Cox-2-IN-10 and a stimulant. Total RNA would be extracted, reverse-transcribed to cDNA, and the expression levels of COX-2 and iNOS mRNA would be quantified by qRT-PCR using specific primers, relative to a housekeeping gene.



 Protein Level (Western Blot): Cell lysates from treated and untreated cells would be subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against COX-2 and iNOS to visualize and quantify protein expression levels.

Conclusion and Future Directions

Cox-2-IN-10 is a promising selective COX-2 inhibitor with demonstrated potent in vitro activity. Its ability to not only inhibit the COX-2 enzyme but also to suppress the expression of key inflammatory genes suggests a dual mechanism of action that could be therapeutically advantageous.

The primary limitation in the current understanding of **Cox-2-IN-10** is the absence of its public chemical structure. Disclosure of this information would be critical for:

- Structure-Activity Relationship (SAR) Studies: To understand the molecular determinants of its potency and selectivity.
- In Silico Modeling: To predict its binding mode within the COX-2 active site and to guide the design of new analogs with improved properties.
- Pharmacokinetic and In Vivo Studies: To fully characterize its drug-like properties and to evaluate its efficacy and safety in preclinical models.

Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by **Cox-2-IN-10** beyond COX-2 inhibition. A comprehensive understanding of its pharmacological profile will be essential for its potential development as a novel anti-inflammatory agent.

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